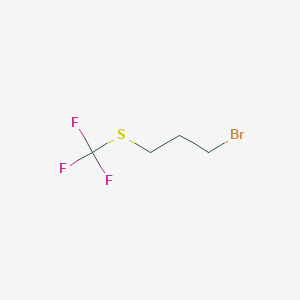
3-(Trifluoromethythio)propyl bromide, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylthio compounds are a class of organosulfur compounds containing a trifluoromethylthio functional group (-SCF3). They are used in various fields due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylthio compounds often involves the use of trifluoromethanethiol (CF3SH) as a starting material. The specific synthesis route for “3-(Trifluoromethythio)propyl bromide” is not available in the resources I have .Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .
Mode of Action
The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that 1-Bromo-3-trifluoromethylsulfanyl-propane might have a similar multi-pathway mode of action .
Biochemical Pathways
The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .
Result of Action
Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Trifluoromethylthio)propyl bromide has several advantages for use in laboratory experiments. It is a non-toxic, colorless liquid that is soluble in organic solvents. It is also relatively inexpensive and can be stored at room temperature. The main limitation is that it is a reagent and does not have a specific mechanism of action.
Direcciones Futuras
There are a few potential future directions for the use of 3-(Trifluoromethylthio)propyl bromide. It could be used in the synthesis of new compounds for use in pharmaceuticals, agrochemicals, and polymers. It could also be used in the synthesis of polymers for use in drug delivery systems. Additionally, it could be used in the synthesis of thiophene-based polymers for use in fuel cell membranes. Finally, it could be used in the synthesis of polymers for use in optical devices.
Métodos De Síntesis
3-(Trifluoromethylthio)propyl bromide can be synthesized from the reaction of trifluoromethanesulfenyl bromide and 3-bromopropanol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction occurs at room temperature and produces the desired product in high yield.
Aplicaciones Científicas De Investigación
3-(Trifluoromethylthio)propyl bromide is used as a reagent in organic synthesis and has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of thiophene-based polymers for use in fuel cell membranes. In addition, it has been used in the synthesis of polymers for use in drug delivery systems.
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRIZFQFJXKSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)







